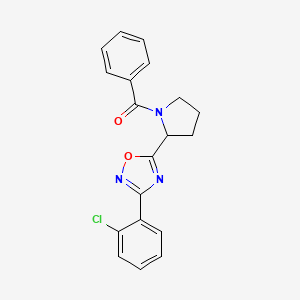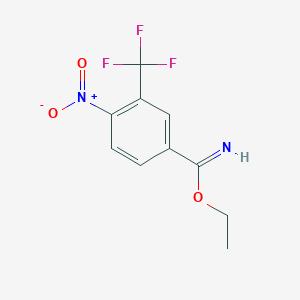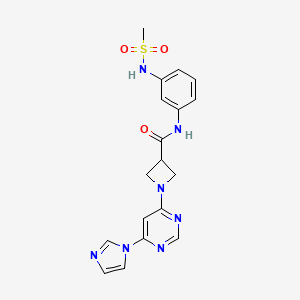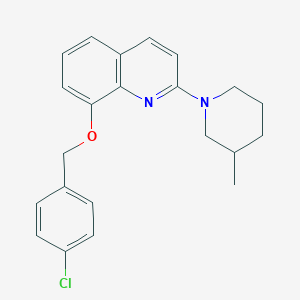![molecular formula C6H12ClNO3 B2556345 2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride CAS No. 2413848-51-6](/img/structure/B2556345.png)
2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride” is a chemical substance with the CAS Number: 2751741-45-2 . It has a molecular weight of 181.62 . The IUPAC name for this compound is 2-((1S,2R,4S)-2-amino-4-hydroxycyclobutyl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO3.ClH/c7-4-2-5(8)3(4)1-6(9)10;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m0./s1 . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the stereochemistry of its chiral centers.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the available literature.Aplicaciones Científicas De Investigación
Hydroxycinnamic Acids and Derivatives in Scientific Research
Hydroxycinnamic acids (HCAs) and their derivatives are notable for their biological activities and are widely studied for their therapeutic and industrial applications. For example, p-Coumaric acid, a phenolic acid closely related in structure to the compound of interest, has been extensively studied for its antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities. These compounds are found in both free and conjugated forms in plants and have significant bioactivities due to their ability to act as precursors to other phenolic compounds (Pei et al., 2016).
Pharmacological Potential and Environmental Impact
The environmental behavior and impact of structurally similar herbicides, like 2,4-dichlorophenoxyacetic acid (2,4-D), have been reviewed to understand their fate, degradation, and biodegradation processes. These studies provide a foundation for assessing the environmental safety and efficacy of chemical compounds used in agriculture and biotechnology (Magnoli et al., 2020).
Advanced Oxidation Processes and Environmental Remediation
The degradation of organic pollutants, such as acetaminophen, by advanced oxidation processes (AOPs) has been investigated, highlighting the potential of these methods in removing recalcitrant compounds from the environment. This research is crucial for developing more effective and environmentally friendly waste treatment technologies (Qutob et al., 2022).
Role in Cosmeceuticals and Nutraceuticals
Hydroxycinnamic acids, particularly chlorogenic acid (CGA), have been recognized for their health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. These properties make them valuable in the development of functional foods, dietary supplements, and cosmeceutical products, underscoring the importance of natural compounds in promoting health and well-being (Naveed et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-[(1S,2R,4S)-2-amino-4-hydroxycyclobutyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-4-2-5(8)3(4)1-6(9)10;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAVBSPMBZLADZ-VEGRVEBRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]1O)CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-2-Oxabicyclo[4.2.0]octan-7-one](/img/structure/B2556264.png)

![N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2556266.png)


![N-(4-methylcyclohexyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2556271.png)
![N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556274.png)
![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2556275.png)




![1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2556284.png)
![Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2556285.png)